REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][S:14]([CH3:13])(=[O:16])=[O:15])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)#[N:7]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After the reaction solution was stirred for 30 minutes, to the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched with water
|
Type
|
ADDITION
|
Details
|
the resulting solution was diluted with ethylacetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydride MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with column chromatography (n-hexane/ethyl acetate=5/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |